molecular formula C5H5N3S B7723059 pyrazine-2-carboximidothioic acid

pyrazine-2-carboximidothioic acid

Cat. No.: B7723059
M. Wt: 139.18 g/mol
InChI Key: LIURPUMROGYCLW-UHFFFAOYSA-N
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Description

Pyrazine-2-carboximidothioic acid is a synthetic pyrazine derivative designed for research and development purposes. Pyrazine derivatives are a significant class of heterocyclic compounds known for a broad spectrum of pharmacological activities, which may include antibacterial, antimycobacterial, anticancer, and antiviral properties, as noted in studies of related structures . This particular compound features a carboximidothioic acid functional group, a motif of interest in medicinal chemistry and drug discovery for its potential to modulate bioactivity and molecular interactions. In research settings, this compound serves as a valuable building block for the synthesis of more complex molecules. It may also be utilized as a standard in analytical chemistry or investigated for its biological and photophysical properties. Researchers can explore its potential as an abiotic elicitor to enhance the production of valuable secondary metabolites, such as flavonoids, in plant cell cultures, an application observed in related pyrazinecarboxamides . Its properties can be characterized using advanced spectroscopic techniques (e.g., FT-IR, FT-Raman) and computational methods like Density Functional Theory (DFT), which are commonly employed for similar compounds to predict reactivity, stability, and electronic characteristics . Applications: For Research Use Only. Not for diagnostic or therapeutic procedures. This compound may be used in various research areas, including but not limited to: Pharmaceutical Development; Medicinal Chemistry; Chemical Biology; Agrochemical Research; and Material Science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrazine-2-carboximidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3S/c6-5(9)4-3-7-1-2-8-4/h1-3H,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIURPUMROGYCLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(C=N1)C(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Pyrazine 2 Carboximidothioic Acid and Its Structural Analogues

Precursor Synthesis and Functionalization Strategies

The creation of complex pyrazine (B50134) derivatives hinges on the efficient synthesis of functionalized precursors. Key starting materials include pyrazine-2-carboxylic acids and pyrazine-2-carbonitriles, which can be further elaborated to introduce the desired imidothioate or thioamide functionality.

Synthesis of Pyrazine-2-carboxylic Acid and Related Carboxylic Acids

Pyrazine-2-carboxylic acid is a fundamental building block for many derivatives. Its synthesis can be achieved through several distinct routes, starting from various precursors. A common industrial method involves the oxidation of a methyl group on the pyrazine ring, though this can present challenges related to selectivity and harsh reaction conditions.

More controlled laboratory syntheses often start from dicarbonyl compounds or other heterocyclic precursors. For instance, pyrazine-2,3-dicarboxylic acid can be selectively converted into 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids. This is achieved by first forming pyrazine-2,3-dicarboxylic anhydride (B1165640) through reflux in acetic anhydride. The subsequent reaction of the anhydride with a substituted aniline (B41778) in tetrahydrofuran (B95107) yields the target mono-acid derivative. mdpi.comnih.gov

The functionalization of pyrazine-2-carboxylic acid itself is critical for building more complex molecules. The carboxylic acid can be activated to facilitate amide bond formation. A standard method is the conversion to pyrazine-2-carboxylic acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) in a solvent such as methylene (B1212753) chloride or benzene (B151609), often with a catalytic amount of N,N-dimethylformamide (DMF). researchgate.netnih.gov This highly reactive acyl chloride can then be condensed with a variety of amines to produce a diverse range of pyrazine-2-carboxamides. mdpi.comresearchgate.net

Alternatively, modern coupling reagents can be employed to form amide bonds directly from the carboxylic acid, avoiding the need for the often harsh conditions of acyl chloride formation. Reagents such as propylphosphonic anhydride (T3P) have been successfully used to couple substituted pyrazine-2-carboxylic acids with piperazines and other amines in good yields. rjpbcs.com

Starting MaterialReagents/MethodProductKey Features
Pyrazine-2,3-dicarboxylic acid1. Acetic anhydride, reflux2. Substituted aniline, THF3-(Phenylcarbamoyl)pyrazine-2-carboxylic acidSelective mono-functionalization of the dicarboxylic acid. mdpi.comnih.gov
Pyrazine-2-carboxylic acidThionyl chloride (SOCl₂), DMF (cat.), methylene chloridePyrazine-2-carboxylic acid chlorideFormation of a highly reactive acyl chloride for subsequent amidation. nih.gov
Substituted pyrazine-2-carboxylic acidsPropylphosphonic anhydride (T3P), amine, diisopropylethylamine, DMFSubstituted pyrazinamide (B1679903) derivativesDirect amide bond formation under milder conditions. rjpbcs.com

Routes to Pyrazine-2-carbonitriles

Pyrazine-2-carbonitrile is another vital precursor, providing a direct route to the thioamide functional group. While commercially available, its synthesis from the more common pyrazine-2-carboxamide (pyrazinamide) is a key transformation. The dehydration of primary amides to nitriles is a classic reaction in organic chemistry.

For heterocyclic carboxamides, specific reagents have been identified that perform this conversion under mild conditions and with high efficiency. One effective method employs a combination of cyanuric chloride and an N,N-disubstituted formamide (B127407), such as DMF. researchgate.net This system avoids the harsh, often low-yielding conditions associated with traditional dehydrating agents like phosphorus pentoxide (P₂O₅), although P₂O₅ can also be used. researchgate.netgla.ac.uk The reaction with cyanuric chloride/DMF proceeds smoothly for many heterocyclic amides, providing the corresponding nitriles in good to excellent yields (51% to 99%). researchgate.net This method represents a significant advantage for preparing pyrazine-2-carbonitrile on a laboratory scale, particularly when scaling up might be problematic with older methods. researchgate.net

Starting MaterialReagent SystemProductAdvantages
Pyrazine-2-carboxamide (Pyrazinamide)Cyanuric chloride / N,N-disubstituted formamide (e.g., DMF)Pyrazine-2-carbonitrileMild reaction conditions, good to excellent yields (up to 99%). researchgate.net
Pyrazine-2-carboxamide (Pyrazinamide)Phosphorus pentoxide (P₂O₅)Pyrazine-2-carbonitrileA classic, though often harsher, dehydration method. gla.ac.uk

Thioamide and Imidothioate Formation and Related Transformations

The target compound, pyrazine-2-carboximidothioic acid, exists in tautomeric equilibrium with its more stable thioamide form, pyrazine-2-carbothioamide . Therefore, synthetic strategies are typically directed at forming the thioamide.

The conversion of a nitrile to a thioamide is a well-established transformation. This can be achieved by reacting pyrazine-2-carbonitrile with a source of sulfur, such as hydrogen sulfide (B99878) or its equivalents.

Alternatively, and more commonly, the thioamide is synthesized from the corresponding primary amide (pyrazinamide) via a thionation reaction. This involves replacing the carbonyl oxygen atom with a sulfur atom. The most widely used reagent for this purpose is Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). nih.govorganic-chemistry.orgresearchgate.net This reagent is known for its effectiveness in converting amides and lactams into their thio-analogs under relatively mild conditions. organic-chemistry.org Another classical thionating agent is phosphorus pentasulfide (P₄S₁₀), often used in combination with a base like pyridine (B92270). researchgate.netresearchgate.net

The thionation reaction with Lawesson's reagent typically involves heating the amide in an anhydrous, high-boiling solvent such as toluene (B28343) or xylene. numberanalytics.comrsc.org The reaction rate is generally faster for amides compared to esters, allowing for a degree of selectivity in multifunctional molecules. nih.govorganic-chemistry.org

Direct Synthesis Routes to this compound

As noted, the direct synthesis of this compound focuses on the preparation of its stable thioamide tautomer, pyrazine-2-carbothioamide. The most direct route involves the thionation of pyrazinamide, a readily available starting material.

Reaction Conditions and Optimization

The thionation of pyrazinamide with Lawesson's reagent is the most prominent method. The optimization of this reaction is crucial for achieving high yields and purity.

Key Reaction Parameters:

Reagent Stoichiometry: Typically, slightly more than 0.5 equivalents of Lawesson's reagent (which is dimeric) per equivalent of amide are used.

Solvent: Anhydrous, non-protic solvents are required. Toluene and xylene are common choices due to their high boiling points, which facilitate the reaction. numberanalytics.com Dioxane and acetonitrile (B52724) can also be used. researchgate.net

Temperature: Elevated temperatures are necessary, often at the reflux temperature of the solvent (e.g., 110-140 °C). rsc.org Microwave-assisted heating has emerged as a powerful technique to accelerate this transformation, significantly reducing reaction times from hours to minutes and often improving yields. organic-chemistry.orgrsc.org For example, a reaction that might take hours under conventional heating could be completed in 20 minutes at 160 °C in a microwave reactor. rsc.org

Reaction Time: This can vary from one hour to several hours depending on the substrate and temperature. rsc.org Reaction progress is typically monitored by thin-layer chromatography (TLC).

Yield Enhancement and Purity Considerations

While thionation with Lawesson's reagent is effective, it presents challenges in product purification. The reaction generates phosphorus-containing byproducts that can be difficult to separate from the desired thioamide.

To enhance yield and purity, several strategies can be employed:

Purification: Column chromatography is the standard method for purifying the crude product. The polarity of the thioamide is different from the starting amide and the byproducts, allowing for separation on silica (B1680970) gel. rsc.org

Microwave Synthesis: The use of microwave irradiation not only speeds up the reaction but can also lead to cleaner reaction profiles and higher isolated yields by minimizing the formation of degradation products that can occur during prolonged heating. organic-chemistry.org

Work-up Procedures: After the reaction, allowing the mixture to cool and directly purifying it by chromatography is a common approach. In some cases, pouring the reaction mixture into a less polar solvent system can help precipitate some impurities before the final chromatographic step. rsc.org

The synthesis of 5-aroylpyrazine-2-carbothioamide derivatives has been reported, demonstrating that these thionation conditions are compatible with a substituted pyrazine ring, with one derivative, 5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide, showing promising biological activity.

Derivatization of the Imidothioic Acid Moiety

The imidothioic acid group is a versatile functional handle that allows for a variety of chemical transformations, enabling the synthesis of a diverse library of pyrazine derivatives. These modifications can significantly impact the electronic properties, steric profile, and biological activity of the parent compound.

N-Alkylation and Acylation Reactions

The nitrogen atoms of the imidothioic acid moiety are nucleophilic and can readily undergo alkylation and acylation reactions. These transformations are crucial for building molecular complexity and modulating the physicochemical properties of the resulting compounds.

N-alkylation of pyrazine-2-carboximidamides, which are closely related to the target thioic acid, can be achieved under various conditions. For instance, the synthesis of N-alkyl substituted 3-aminopyrazine-2-carboxamides has been accomplished through microwave-assisted aminodehalogenation of 3-chloropyrazine-2-carboxamide (B1267238) with various aliphatic and alicyclic amines. mdpi.com This method provides high yields in short reaction times, demonstrating an efficient route to N-substituted pyrazine carboxamides. mdpi.com The reaction conditions, such as temperature and the choice of base, can be optimized to achieve the desired products.

N-acylation of pyrazine derivatives is another important transformation. The condensation of pyrazine-2-carboxylic acid chlorides with substituted anilines is a common method to produce N-phenylpyrazine-2-carboxamides. mdpi.comsciforum.net This reaction is typically carried out by first activating the carboxylic acid with thionyl chloride to form the acyl chloride, which is then reacted with the desired amine in the presence of a base like pyridine. mdpi.comsciforum.net More advanced and greener methods for amide bond formation include the use of coupling agents like propyl phosphonic anhydride (T3P) or enzymatic catalysis. rjpbcs.comrsc.org Lipozyme® TL IM, a commercially available lipase, has been successfully used to catalyze the amidation of pyrazine esters with various amines in a continuous-flow system, offering a sustainable alternative to traditional methods. rsc.orgnih.gov

Detailed research findings on the N-alkylation and N-acylation of this compound itself are less common in the literature. However, the principles established for the analogous pyrazine-2-carboxamides and pyrazine-2-carboxylic acids provide a strong foundation for developing these reactions. The imidothioate nitrogen is expected to react with alkyl halides or acylating agents under basic conditions to yield the corresponding N-substituted derivatives.

Table 1: Examples of N-Alkylation and N-Acylation Reactions of Pyrazine Derivatives

Starting Material Reagent(s) Product Reaction Type Yield (%) Reference
3-Chloropyrazine-2-carboxamide Aliphatic/Alicyclic Amine, Pyridine, MeOH, Microwave (140°C, 30 min) N-alkyl-3-aminopyrazine-2-carboxamide N-Alkylation (Aminodehalogenation) 50.0-95.8 mdpi.com
Pyrazine-2-carboxylic acid Thionyl Chloride, Substituted Aniline, Pyridine N-phenylpyrazine-2-carboxamide N-Acylation - mdpi.comsciforum.net
Pyrazine-2-carboxylate (B1225951) Benzylamine, Lipozyme® TL IM, tert-amyl alcohol (45°C, 20 min) N-benzylpyrazine-2-carboxamide Enzymatic N-Acylation 91.6 rsc.org
Substituted pyrazine-2-carboxylic acids Piperazines, Propyl phosphonic anhydride (T3P), Diisopropylethyl amine, DMF Pyrazine-2-carboxylic acid piperazine (B1678402) derivatives N-Acylation - rjpbcs.com

S-Alkylation and S-Acylation Reactions

The sulfur atom of the imidothioic acid moiety is a soft nucleophile and can be selectively targeted in alkylation and acylation reactions. S-alkylation leads to the formation of imidothioic acid esters, while S-acylation produces S-acyl derivatives. These modifications can influence the compound's stability, lipophilicity, and interaction with biological targets.

While specific examples for the S-alkylation and S-acylation of this compound are not extensively documented in the readily available literature, the reactivity of the thioamide functional group is well-established. Thioamides are known to undergo S-alkylation with alkyl halides in the presence of a base to form the corresponding S-alkyl imidothioates. Similarly, S-acylation can be achieved using acyl halides or anhydrides. These reactions are fundamental in organic synthesis and can be applied to the this compound scaffold.

Formation of Cyclized Derivatives

The imidothioic acid functionality provides a versatile platform for the construction of various heterocyclic rings through cyclization reactions. These reactions often involve the reaction of the imidothioic acid or its derivatives with bifunctional reagents, leading to the formation of fused or appended heterocyclic systems.

One common strategy involves the reaction of thioamides with α-haloketones, which is a classical method for the synthesis of thiazoles (Hantzsch thiazole (B1198619) synthesis). nih.gov It is anticipated that this compound could react with various α-haloketones in the presence of a base to yield pyrazinyl-substituted thiazole derivatives. nih.gov The reaction would proceed through initial S-alkylation of the thioic acid with the α-haloketone, followed by intramolecular cyclization and dehydration.

Another important class of cyclized derivatives that can be synthesized from thioamide precursors are thiadiazoles. For instance, the reaction of thiosemicarbazide (B42300) derivatives with various reagents can lead to the formation of 1,3,4-thiadiazoles. While not starting directly from this compound, the principles of these cyclizations can be adapted. For example, conversion of the imidothioic acid to a corresponding hydrazide or a related intermediate could open pathways to pyrazinyl-substituted thiadiazoles.

The cyclization of N'-(pyrazine-2-carbonyl)-hydrazinecarbodithioic acid methyl ester with amines has been shown to produce 1,2,4-triazole-2-thiones, and upon heating with sulfuric acid, can lead to disubstituted 1,3,4-thiadiazoles. mdpi.com This highlights the potential of derivatized this compound to serve as a precursor for a variety of heterocyclic systems.

Table 2: Potential Cyclization Reactions Involving this compound Derivatives

Pyrazine Precursor Reagent Resulting Heterocycle Reaction Type Reference (Analogous Reactions)
This compound α-Haloketone Pyrazinyl-thiazole Hantzsch Thiazole Synthesis nih.gov
N'-(pyrazine-2-carbonyl)-hydrazinecarbodithioic acid methyl ester Amines / H₂SO₄ 1,2,4-Triazole-2-thione / 1,3,4-Thiadiazole Cyclization mdpi.com
This compound derivative Hydrazonoyl Halides Pyrazinyl-thiadiazole Cyclocondensation researchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. These approaches include the use of alternative energy sources like microwaves, solvent-free reaction conditions, and biocatalysis.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The synthesis of N-alkyl substituted 3-aminopyrazine-2-carboxamides has been successfully achieved using microwave irradiation, resulting in significantly shorter reaction times and higher yields compared to conventional heating methods. mdpi.com This technique has also been employed in the synthesis of pyrazoline derivatives and pyrazolopyridines, highlighting its broad applicability in heterocyclic chemistry. nih.govnih.gov The rapid synthesis of poly(hydroxyalkyl)pyrazines from ammonium (B1175870) formate (B1220265) and monosaccharides under microwave irradiation in a reactive eutectic medium further demonstrates the potential of this technology for green pyrazine synthesis. rsc.org

Solvent-free synthesis is another key aspect of green chemistry. The mechanochemical elaboration of pyrazine derivatives has been reported, offering an environmentally benign alternative to traditional solvent-based methods. mdpi.com The use of solid-supported reagents and reactions under solvent-free conditions can significantly reduce waste and simplify product purification.

Enzymatic synthesis offers a highly selective and environmentally friendly route to pyrazine derivatives. As mentioned earlier, lipases have been effectively used for the synthesis of pyrazinamide derivatives from pyrazine esters and amines. rsc.orgnih.gov This biocatalytic approach operates under mild conditions and can lead to high yields, avoiding the use of harsh reagents and solvents. rsc.org Chemo-enzymatic strategies, for instance, employing transaminases for the amination of ketone precursors, have also been developed for the synthesis of substituted pyrazines. nih.gov These methods showcase the growing importance of biocatalysis in the sustainable production of valuable heterocyclic compounds.

Table 3: Green Chemistry Approaches in the Synthesis of Pyrazine Derivatives

Green Chemistry Approach Starting Material(s) Product Key Advantages Reference
Microwave-Assisted Synthesis 3-Chloropyrazine-2-carboxamide, Amines N-alkyl-3-aminopyrazine-2-carboxamide Shorter reaction times, higher yields mdpi.com
Ammonium formate, Monosaccharides Poly(hydroxyalkyl)pyrazines Fast reaction rates, improved atom economy rsc.org
Solvent-Free Synthesis Pyrazinecarbonitrile, Hydroxylamine Pyrazine amidoxime (B1450833) derivatives Reduced waste, simplified workup mdpi.com
Enzymatic Synthesis Pyrazine esters, Amines Pyrazinamide derivatives Mild reaction conditions, high selectivity, reduced hazardous reagents rsc.orgnih.gov
α-Diketones, Amine donor (catalyzed by Transaminase) Substituted pyrazines High selectivity, environmentally friendly nih.gov

Mechanistic Investigations and Chemical Transformations of Pyrazine 2 Carboximidothioic Acid

Tautomerism and Isomerism of the Imidothioic Acid Functional Group

The imidothioic acid group, -C(=NH)SH, is analogous to the more common carboxylic acid group and is expected to exhibit distinct tautomeric equilibria.

The most significant tautomeric relationship for pyrazine-2-carboximidothioic acid is the equilibrium between the imidothioic acid form and its thioamide tautomer, pyrazine-2-carbothioamide. This is a form of prototropic tautomerism where a proton migrates between the sulfur and nitrogen atoms.

Imidothioic Acid Form (Thioimidic Acid): Pyrazinyl-C(SH)=NH

Thioamide Form: Pyrazinyl-C(S)NH2

This equilibrium is analogous to the well-known keto-enol and imine-enamine tautomerizations. nih.gov The relative stability of these two forms is influenced by factors such as the solvent, temperature, and the electronic nature of the pyrazine (B50134) ring. Generally, thioamides are the more stable tautomer compared to their corresponding thioimidic acid forms. researchgate.net The electron-withdrawing nature of the pyrazine ring is expected to influence the acidity of the N-H and S-H protons, thereby affecting the position of the equilibrium. The existence of thioamide–thioimidic acid tautomerism has been recognized in other systems, such as thiosemicarbazides. nih.gov

Due to the potential for rapid interconversion and the challenge of isolating a single tautomer, computational chemistry serves as a powerful tool to investigate the relative stabilities and properties of the tautomers of this compound. researchgate.nettandfonline.com Density Functional Theory (DFT) and ab initio methods can be employed to calculate the thermodynamic and kinetic parameters of the tautomerization process. tandfonline.com

Table 1: Hypothetical Computational Data for Tautomers of this compound

TautomerRelative Energy (kcal/mol)C=S Bond Length (Å)C=N Bond Length (Å)C-S Bond Length (Å)C-N Bond Length (Å)
Thioamide0.001.68--1.36
Imidothioic Acid (Z-isomer)+8.5-1.281.77-
Imidothioic Acid (E-isomer)+9.2-1.281.78-

Note: This table is illustrative and based on general principles of thioamide-imidothioic acid tautomerism. Actual values would require specific computational studies.

Reactivity of the Imidothioic Acid Moiety

The imidothioic acid group is expected to be a hub of chemical reactivity, with multiple sites susceptible to attack by both nucleophiles and electrophiles.

The distribution of electron density in the imidothioic acid moiety dictates its reactivity. The sulfur atom, with its lone pairs of electrons, is a potential nucleophilic center. It can react with various electrophiles. Conversely, the carbon atom of the C=N double bond is electrophilic and susceptible to nucleophilic attack, a reaction pathway that can be catalyzed by the protonation of the imino nitrogen.

The nitrogen atom, also possessing a lone pair, can act as a nucleophile. The pyrazine ring, being an electron-withdrawing group, decreases the electron density on the attached functional group, enhancing the electrophilicity of the carbon atom and influencing the basicity of the nitrogen atom.

Hydrolysis of the imidothioic acid group is expected to yield pyrazine-2-carboxylic acid. The reaction would likely proceed via nucleophilic attack of a water molecule on the carbon of the C=N bond, followed by the elimination of hydrogen sulfide (B99878). This process is analogous to the hydrolysis of thioamides, which typically requires acid or base catalysis.

Similarly, alcoholysis would involve the attack of an alcohol molecule, leading to the formation of the corresponding pyrazine-2-carboxylate (B1225951) ester and hydrogen sulfide. The reactivity in these transformations is comparable to that of other carboxylic acid derivatives, though thioesters are generally more reactive than esters due to the better leaving group ability of the thiolate anion.

Oxidation: The sulfur atom in the imidothioic acid group is susceptible to oxidation. Oxidation of thioamides is known to proceed through reactive intermediates like S-oxides (sulfines) and S,S-dioxides (sulfenes). kaist.ac.kr These intermediates can then be converted to the corresponding amide (in this case, pyrazinamide) by extruding sulfur monoxide or sulfur dioxide. kaist.ac.kr The use of oxidizing agents like hydrogen peroxide or superoxide (B77818) anion can facilitate this transformation. kaist.ac.krresearchgate.net In some cases, oxidation of cyclic thioamides can lead to the formation of disulfide bridges. researchgate.net

Reduction: The pyrazine ring is known to undergo electrochemical reduction. cdnsciencepub.comacs.orgcdnsciencepub.com Typically, this involves a two-electron, two-proton process to form a dihydropyrazine (B8608421) derivative. cdnsciencepub.com The specific isomer of the dihydropyrazine formed can depend on the reaction conditions, with the initial 1,4-dihydropyrazine (B12976148) often isomerizing to a more stable 1,2- or 1,6-dihydropyrazine. acs.org The C=N bond of the imidothioic acid group could also be a target for reduction, potentially leading to a thioaminal-like structure. The presence of electron-withdrawing or electron-donating groups on the pyrazine ring can influence the reduction potential. cdnsciencepub.com

Transformations Involving the Pyrazine Ring System

The chemical behavior of the pyrazine ring in this compound is characterized by a general resistance to electrophilic attack and a predisposition towards nucleophilic substitution. This reactivity is a direct consequence of the two electron-withdrawing nitrogen atoms within the aromatic ring.

Electrophilic Aromatic Substitution (e.g., Nitration, Bromination)

The pyrazine ring is significantly deactivated towards electrophilic aromatic substitution (EAS) reactions. The presence of two nitrogen atoms reduces the electron density of the ring, making it less attractive to electrophiles. stackexchange.comresearchgate.net Furthermore, under the acidic conditions often required for EAS, the nitrogen atoms can be protonated, further increasing the electron-deficient nature of the ring. thieme-connect.deyoutube.com

Consequently, forcing conditions are typically necessary to achieve electrophilic substitution, and the reactions often proceed with low yields. For instance, nitration of the pyrazine ring generally requires harsh conditions, such as heating with a mixture of fuming nitric acid and concentrated sulfuric acid. libretexts.org The position of substitution is influenced by the existing substituents on the ring. The carboximidothioic acid group at the 2-position, being an electron-withdrawing group, would further deactivate the ring and direct incoming electrophiles to specific positions, typically meta to the existing substituent.

ReactionReagentsConditionsOutcome
Nitration Fuming HNO₃ / H₂SO₄HeatingSubstitution at positions meta to deactivating groups. libretexts.org
Bromination Br₂ / Lewis AcidHigh TemperatureGenerally low reactivity; substitution patterns depend on other ring substituents. stackexchange.com

This table illustrates general conditions for electrophilic aromatic substitution on deactivated heterocyclic rings like pyrazine, as specific data for this compound is not available.

Nucleophilic Aromatic Substitution

In stark contrast to its behavior in electrophilic substitutions, the electron-deficient pyrazine ring is highly susceptible to nucleophilic aromatic substitution (NAS). thieme-connect.dedalalinstitute.com This reaction is facilitated when a good leaving group, such as a halogen, is present on the ring. The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. openstax.org The presence of electron-withdrawing groups, like the carboximidothioic acid moiety, can further stabilize this intermediate, thereby accelerating the reaction. dalalinstitute.comopenstax.org

Halopyrazines, for example, are known to be more reactive towards nucleophiles than the corresponding pyridines. thieme-connect.deyoutube.com Common nucleophiles used in these reactions include amines, alkoxides, and thiolates.

Reaction TypeSubstrate ExampleNucleophileProduct Example
Amination2-ChloropyrazineAmine (e.g., R-NH₂)2-Aminopyrazine derivative. youtube.com
Alkoxylation2-BromopyrazineAlkoxide (e.g., RO⁻)2-Alkoxypyrazine derivative
Thiolation2-ChloropyrazineThiolate (e.g., RS⁻)2-Thioether-pyrazine derivative

This table presents typical nucleophilic aromatic substitution reactions on the pyrazine ring.

Ring Modification and Rearrangement Reactions

Under certain conditions, the pyrazine ring can undergo modifications and rearrangements. One notable mechanism is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. thieme-connect.de This pathway can lead to the formation of different heterocyclic systems, such as imidazoles, and results in substitution at unexpected positions on the ring. This type of reaction demonstrates that not all nucleophilic substitutions on pyrazines follow a simple addition-elimination pathway. thieme-connect.de

Catalytic Applications of this compound as a Ligand

The nitrogen atoms of the pyrazine ring and the additional donor atoms (nitrogen and sulfur) in the carboximidothioic acid group make this compound a potentially valuable ligand in catalysis. Pyrazine derivatives are widely used as ligands in both transition metal catalysis and, to a lesser extent, organocatalysis. researchgate.netresearchgate.net

Role in Transition Metal Catalysis

Pyrazine-based ligands have been extensively used in transition metal-catalyzed cross-coupling reactions. researchgate.net These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The pyrazine moiety can coordinate to a metal center, influencing its electronic properties and steric environment, thereby modulating its catalytic activity.

Derivatives of pyrazine-2-carboxylic acid, which are structurally similar to the target compound, have been employed as ligands in various palladium-catalyzed reactions, including Suzuki, Heck, and Sonogashira couplings. researchgate.netresearchgate.net These ligands can form stable complexes with transition metals like palladium, copper, and nickel. bohrium.com For example, pyrazine-containing ligands have been instrumental in the synthesis of complex molecules, including marine natural products. mdpi.com

Catalytic ReactionMetal CatalystLigand TypeApplication
Suzuki Coupling Palladium (e.g., Pd(PPh₃)₄)Pyrazine-phosphineC-C bond formation. researchgate.net
Sonogashira Coupling Palladium/CopperPyrazine-basedC-C (alkyne) bond formation. researchgate.net
Heck Coupling PalladiumPyrazine-phosphineC-C (alkene) bond formation. researchgate.net
C-H Activation Palladium (e.g., Pd(OAc)₂)Pyrazine N-oxideDirect functionalization of C-H bonds. mdpi.com

This table summarizes the role of pyrazine-based ligands in common transition metal-catalyzed reactions.

Organocatalytic Applications

The use of pyrazine derivatives in organocatalysis is an emerging area. The basic nitrogen atoms of the pyrazine ring can act as a Lewis base to activate substrates. While specific applications of this compound as an organocatalyst are not documented, the structural motifs present in the molecule suggest potential utility. For instance, borane-catalyzed reductions of N-heteroarenes, including pyrazines, have been reported, highlighting the interaction of the pyrazine nitrogen with Lewis acidic centers. researchgate.net The development of pyrazine-based organocatalysts remains a field with significant potential for future research.

Reaction Kinetics and Thermodynamics Studies

Comprehensive studies on the reaction kinetics and thermodynamics of this compound are currently limited in the available scientific literature. While research exists on the synthesis, reactivity, and thermal properties of related compounds such as pyrazine-2-carboxylic acid and various thioamides, specific experimental data detailing the kinetic and thermodynamic parameters of this compound itself are not readily found.

Kinetic investigations for a compound like this compound would typically involve determining the rates of its formation and decomposition under various conditions. This would include studying the influence of temperature, concentration of reactants, and catalysts on the reaction speed. Such studies provide valuable insights into the reaction mechanism, including the identification of rate-determining steps and the presence of any reactive intermediates. For instance, kinetic studies on the formation of other thioamides have shown second-order rate constants with respect to the reactants. researchgate.net

Thermodynamic studies would focus on the energy changes associated with the chemical reactions of this compound. Key parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction would be determined to understand the spontaneity and equilibrium position of its chemical transformations. For example, thermal analysis of pyrazine derivatives, such as pyrazine-2,3-dicarboxylatocopper(II) complexes, has been conducted to understand their thermal stability and decomposition pathways, which are inherently linked to their thermodynamic properties. chempap.org The thermal decomposition of related nitrogen-containing heterocyclic compounds, like atrazine, has also been investigated to understand the products formed at high temperatures. rsc.org

Although direct data is absent, the general reactivity of thioamides suggests that this compound would be more reactive towards both nucleophiles and electrophiles compared to its amide analogue, pyrazine-2-carboxamide. nih.gov This increased reactivity is attributed to the weaker carbon-sulfur double bond compared to the carbon-oxygen double bond in amides. nih.gov

Future research focusing on the experimental determination of the kinetic and thermodynamic profile of this compound is necessary to fully characterize its chemical behavior and potential applications.

Advanced Spectroscopic and Structural Elucidation of Pyrazine 2 Carboximidothioic Acid

Vibrational Spectroscopy Applications (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of pyrazine-2-carboximidothioic acid. By analyzing the vibrational modes, crucial information about the functional groups and potential conformational isomers can be obtained.

The imidothioic acid group, a key functional moiety in this compound, exhibits characteristic vibrational modes that are sensitive to its electronic environment and potential tautomeric forms (thioamide vs. imidothioic acid). While direct experimental spectra for this compound are not extensively documented, data from analogous thioamides and pyrazine (B50134) derivatives provide a strong basis for assigning its expected vibrational frequencies. scispace.comoptica.org

Key vibrational modes associated with the thioamide linkage (a likely tautomer) include C=S stretching, C-N stretching, and N-H bending vibrations. The C=S stretching vibration is a particularly useful diagnostic marker, although its position can vary depending on the degree of coupling with other modes. In many thioamides, this band appears in the region of 850-600 cm⁻¹. iosrjournals.org The C-N stretching vibrations, often coupled with N-H bending, are typically observed in the 1550-1450 cm⁻¹ range. scispace.com

The pyrazine ring itself contributes a set of characteristic vibrations. These include ring stretching modes, C-H in-plane and out-of-plane bending, and ring breathing vibrations. nih.govcore.ac.ukpsu.edu The positions of these bands can be influenced by the nature and position of the substituent. nih.govresearchgate.net

Table 1: Predicted Characteristic Vibrational Modes for this compound (based on analogous compounds)

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Notes
N-H stretching 3400-3100 Can be broad due to hydrogen bonding. iosrjournals.org
C-H stretching (aromatic) 3100-3000 Characteristic of the pyrazine ring. nih.gov
C=N stretching (imine) 1690-1640 Expected for the imidothioic acid tautomer.
C-N stretching 1550-1450 Coupled with N-H bending in the thioamide tautomer. scispace.com
Pyrazine ring stretching 1600-1400 Multiple bands expected. core.ac.ukresearchgate.net
C=S stretching 850-600 Diagnostic for the thioamide tautomer. iosrjournals.org

Vibrational spectroscopy can provide insights into the conformational preferences of this compound. iu.edu.saacs.org The orientation of the imidothioic acid group relative to the pyrazine ring can give rise to different conformers, which may be distinguishable by subtle shifts in their vibrational frequencies. researchgate.net For instance, intramolecular hydrogen bonding between the N-H or S-H group and a nitrogen atom of the pyrazine ring could lead to specific, well-defined conformations with unique spectral signatures. colab.ws

Computational studies, often performed in conjunction with experimental FT-IR and Raman spectroscopy, can help to predict the vibrational spectra of different possible conformers. nih.govnih.gov By comparing the calculated spectra with the experimental data, the most stable conformation in a given environment can be determined. uantwerpen.bechemrxiv.org The presence of additional bands or shoulders in the experimental spectra at different temperatures or in different solvents could indicate the coexistence of multiple conformers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of this compound in solution. holzer-group.at One-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of each atom, their connectivity, and the stereochemistry of the molecule. nih.gov

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The aromatic protons of the pyrazine ring are expected to appear in the downfield region of the ¹H NMR spectrum, typically between 8.0 and 9.5 ppm, due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atoms. bendola.comimist.maspectrabase.com The exact chemical shifts of the three pyrazine protons will be distinct, allowing for their unambiguous assignment, often with the aid of 2D NMR techniques like COSY and HSQC. nih.gov

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. spectrabase.com The carbon atom of the C=S or C=N group in the imidothioic acid moiety is expected to be significantly downfield. imist.ma The chemical shifts of the pyrazine ring carbons are also characteristic and can be influenced by the substituent. holzer-group.at ¹⁵N NMR spectroscopy, where feasible, would provide direct information about the nitrogen atoms in the pyrazine ring and the imidothioic acid group, further aiding in the structural assignment and in studies of tautomerism. holzer-group.at

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous compounds)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Pyrazine H-3 8.5 - 9.0 - Adjacent to the substituent.
Pyrazine H-5 8.6 - 9.2 -
Pyrazine H-6 8.7 - 9.4 -
N-H / S-H Variable - Position dependent on solvent, concentration, and temperature.
Pyrazine C-2 - 150 - 160 Bearing the substituent.
Pyrazine C-3 - 145 - 155
Pyrazine C-5 - 140 - 150
Pyrazine C-6 - 142 - 152

Spin-spin coupling constants (J-couplings) in the ¹H NMR spectrum provide valuable information about the connectivity and spatial relationships between protons. The three protons on the pyrazine ring will exhibit characteristic coupling patterns. The ortho coupling (³J) between adjacent protons is typically in the range of 2-4 Hz, while the meta coupling (⁴J) across a nitrogen atom is smaller, around 1-2 Hz. researchgate.netmdpi.com The para coupling (⁵J) is generally very small or not observed. Analysis of these coupling constants helps to confirm the substitution pattern on the pyrazine ring. acs.org Long-range couplings between the pyrazine protons and the N-H or S-H proton of the side chain could also be observed, providing information about the preferred conformation. ucsd.edu

The imidothioic acid group can potentially exist in equilibrium between the thioamide (-C(=S)-NH-) and imidothioic acid (-C(SH)=N-) tautomeric forms. acs.org Dynamic NMR (DNMR) spectroscopy is a powerful technique to study such tautomeric exchange processes. researchgate.netacs.orgresearchgate.net

If the exchange between the tautomers is slow on the NMR timescale, separate sets of signals for each tautomer would be observed. If the exchange is fast, time-averaged signals will be seen. bohrium.comnih.gov At intermediate exchange rates, the signals may be broadened. By acquiring NMR spectra at different temperatures, it is possible to coalesce these signals and, through lineshape analysis, determine the kinetic and thermodynamic parameters of the tautomeric exchange. acs.org This would provide quantitative insights into the relative stabilities of the tautomers and the energy barrier for their interconversion.

Mass Spectrometry (MS and HRMS) for Molecular Formula Determination and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of novel compounds. For this compound, High-Resolution Mass Spectrometry (HRMS) would be employed to ascertain its exact molecular formula. The precise mass measurement of the molecular ion peak would confirm the elemental composition of C₅H₅N₃S.

The fragmentation pathways of this compound under electron ionization (EI) or electrospray ionization (ESI) can be predicted based on the fragmentation patterns of similar pyrazine structures. researchgate.netresearchgate.net The pyrazine ring itself is relatively stable, but the carboximidothioic acid side chain would be prone to characteristic fragmentation.

Expected Fragmentation Pathways:

Loss of the thioic acid group: Cleavage of the C-C bond between the pyrazine ring and the carboximidothioic group could lead to the formation of a pyrazinyl cation.

Loss of ammonia (B1221849) (NH₃): The imido group could facilitate the elimination of an ammonia molecule.

Ring fragmentation: At higher energies, the pyrazine ring itself can undergo fragmentation, although this is generally less favorable than the loss of side-chain fragments. researchgate.net

A study on various pyrazoline derivatives demonstrated that fragmentation is dependent on both the substituent and its position on the ring. researchgate.net Similarly, for this compound, the position of the functional group at the 2-position will dictate the specific fragmentation pattern observed. In positive-ion ESI-MS, protonation would likely occur at one of the nitrogen atoms of the pyrazine ring or the imido group. nih.gov Subsequent fragmentation would proceed from this protonated species.

Table 1: Predicted HRMS Data and Major Fragments for this compound

Ion/Fragment FormulaPredicted m/z (monoisotopic)Description
[C₅H₅N₃S + H]⁺140.0333Protonated molecular ion
[C₄H₃N₂]⁺79.0296Pyrazinyl cation (loss of CH₂N₂S)
[C₅H₄N₂S]⁺124.0146Loss of NH
[C₄H₄N₂]⁺80.0374Pyrazine radical cation

This table is predictive and based on the analysis of related compounds. Actual experimental data may vary.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

The electronic absorption spectrum of this compound is expected to exhibit characteristic bands arising from n→π* and π→π* transitions, typical for aromatic nitrogen heterocyclic molecules. montana.edu The pyrazine ring itself is the primary chromophore, with its absorption properties being modulated by the carboximidothioic acid substituent.

n→π Transitions:* These transitions involve the excitation of a non-bonding electron from one of the nitrogen atoms to an antibonding π* orbital. They are typically of lower intensity and appear at longer wavelengths (lower energy). montana.eduresearchgate.net For pyrazine, these transitions are observed in the 290-380 nm range. researchgate.net

π→π Transitions:* These are higher intensity transitions involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are expected at shorter wavelengths (higher energy), generally in the 220-270 nm range for pyrazine derivatives. researchgate.net

The presence of the carboximidothioic acid group, with its own π system and lone pairs on sulfur and nitrogen, is likely to cause a bathochromic (red) shift in these transitions compared to unsubstituted pyrazine. A UV-vis absorption spectrum of aqueous 2-pyrazine carboxylic acid shows absorption in the 200-370 nm range, which provides a reasonable comparison. researchgate.net

The polarity of the solvent can significantly influence the electronic absorption spectrum. montana.edu

n→π Transitions:* These transitions typically exhibit a hypsochromic (blue) shift in polar, protic solvents. This is because the non-bonding orbitals of the nitrogen atoms can engage in hydrogen bonding with the solvent, which stabilizes the ground state more than the excited state, thus increasing the energy required for the transition. montana.eduaip.org

π→π Transitions:* These transitions usually show a bathochromic (red) shift in polar solvents. The excited state of a π→π* transition is generally more polar than the ground state, leading to greater stabilization by a polar solvent and a decrease in the transition energy. montana.edu

Studying the UV-Vis spectrum of this compound in a range of solvents with varying polarities (e.g., hexane, ethanol, water) would allow for the definitive assignment of the observed absorption bands to their respective electronic transitions. aip.orgacs.org

Regarding photoluminescence, many pyrazine derivatives are known to be fluorescent. acs.orgnih.govrsc.orgnih.gov The emission properties are highly dependent on the molecular structure and the surrounding environment. It is plausible that this compound could exhibit fluorescence, likely originating from the lowest energy excited singlet state. The efficiency and wavelength of this emission would be influenced by factors such as solvent polarity and the potential for intermolecular interactions. acs.orgnih.gov

Table 2: Expected Solvent Effects on the UV-Vis Absorption Maxima (λmax) of this compound

SolventPolarityExpected Shift for n→πExpected Shift for π→π
HexaneNon-polar--
EthanolPolar, ProticBlue shift (to shorter λ)Red shift (to longer λ)
WaterHigh Polarity, ProticStronger blue shiftStronger red shift

This table illustrates general trends and is for predictive purposes.

X-ray Diffraction Analysis

A successful crystallographic analysis of this compound would yield a detailed structural model, including the tautomeric form present in the solid state (i.e., whether the proton resides on a ring nitrogen or the imido nitrogen).

Table 3: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)7.8
β (°)95.5
Z (molecules/unit cell)4

This data is purely hypothetical and serves as an example of the information obtained from a single-crystal X-ray diffraction experiment.

The way molecules are arranged in a crystal, known as crystal packing, is governed by intermolecular interactions. iucr.orgnih.govfinechem-mirea.ru For this compound, hydrogen bonding and π-π stacking are expected to be the dominant forces. nih.govfigshare.com

Hydrogen Bonding: The presence of hydrogen bond donors (N-H from the imido group, and potentially O-H if a tautomer exists) and acceptors (the pyrazine nitrogen atoms, the imido nitrogen, and the sulfur atom) makes extensive hydrogen bonding highly probable. nih.govacs.org These interactions can link molecules into chains, sheets, or more complex three-dimensional networks, significantly influencing the crystal's properties. finechem-mirea.runih.gov In many pyrazine-based compounds, hydrogen bonds to the pyrazine nitrogen atoms are a common and significant interaction. nih.govfigshare.com

A detailed analysis of the crystal structure would reveal the specific hydrogen bonding motifs and the nature of the π-π stacking, providing a comprehensive understanding of the supramolecular architecture of this compound. iucr.orgnih.gov

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Conformational Preferences in the Solid State

The three-dimensional arrangement of atoms in a molecule in its crystalline form, known as the solid-state conformation, is dictated by a delicate balance of intramolecular and intermolecular forces. For this compound, the conformational preferences would be largely influenced by the electronic and steric properties of the pyrazine ring and the carboximidothioic acid functional group.

In the solid state, the molecule is likely to adopt a conformation that maximizes intermolecular interactions, such as hydrogen bonding and π-π stacking, leading to a thermodynamically stable crystal lattice. The presence of the imino (=NH) and thiol (-SH) groups, both capable of acting as hydrogen bond donors, and the pyrazine nitrogens, acting as hydrogen bond acceptors, suggests a high propensity for the formation of an extensive hydrogen-bonding network.

Table 1: Predicted Bond Lengths and Angles for this compound

ParameterPredicted Value
C-C (pyrazine ring)~ 1.39 Å
C-N (pyrazine ring)~ 1.34 Å
C(pyrazine)-C(substituent)~ 1.48 Å
C=N (imidothioic)~ 1.28 Å
C-S (imidothioic)~ 1.75 Å
C-N-C (pyrazine ring)~ 116°
C-C-N (pyrazine ring)~ 122°
N-C-S (imidothioic)~ 120°

Note: These values are illustrative and based on standard bond lengths and angles for similar chemical environments. Actual experimental values may vary.

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray diffraction (PXRD) is a powerful, non-destructive analytical technique used to analyze the crystalline nature of a solid material. It is particularly crucial in the pharmaceutical and materials sciences for the identification and characterization of polymorphs—different crystalline forms of the same compound. rigaku.com Polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability, which can have significant implications.

The PXRD pattern is a unique fingerprint of a specific crystalline solid. When a beam of X-rays is directed at a powdered sample, the X-rays are diffracted by the crystal lattices of the individual particles. The angles and intensities of the diffracted X-rays are recorded, producing a diffractogram. This pattern is characteristic of the crystal structure, including the unit cell dimensions and the arrangement of atoms within the lattice.

For this compound, any variation in the crystal packing due to different intermolecular interactions would result in a distinct PXRD pattern. Therefore, PXRD is an essential tool for:

Identifying Polymorphs: By comparing the PXRD pattern of a sample to reference patterns of known polymorphs, one can identify the specific crystalline form present.

Assessing Phase Purity: The presence of peaks corresponding to other crystalline forms or amorphous content can be detected, allowing for the quantification of phase purity.

Monitoring Phase Transformations: PXRD can be used to study the stability of a particular polymorph under different conditions (e.g., temperature, humidity, pressure) and to monitor any phase transformations that may occur.

A typical PXRD analysis would involve scanning the sample over a range of 2θ angles and recording the intensity of the diffracted X-rays. The resulting data can be presented in a table format, highlighting the characteristic peaks for a given polymorph.

Table 2: Illustrative Powder X-ray Diffraction Data for a Hypothetical Polymorph of this compound

2θ (°)d-spacing (Å)Relative Intensity (%)
8.510.4045
12.27.25100
15.85.6060
19.14.6485
21.54.1330
24.73.6070
28.33.1555

Note: This data is hypothetical and serves to illustrate the type of information obtained from a PXRD experiment. The actual peak positions and intensities would be specific to a particular crystalline form of this compound.

Computational and Theoretical Chemistry of Pyrazine 2 Carboximidothioic Acid

Quantum Chemical Calculations (DFT, Ab Initio, Semi-empirical Methods)

Quantum chemical calculations are fundamental to understanding the behavior of pyrazine (B50134) derivatives. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) : This is a widely used method in computational chemistry due to its balance of accuracy and computational cost. mdpi.com DFT calculates the electron density of a molecule to determine its properties. mdpi.com For pyrazine derivatives, methods like B3LYP have been successfully used to compute and map molecular surface electrostatic potentials and analyze cytotoxic features. nih.govnih.gov

Ab Initio Methods : These methods are derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a primary example of an ab initio approach. tubitak.gov.tr It has been used to compute the vibrational frequencies and analyze the molecular structure of substituted amides of pyrazine-2-carboxylic acid, a structurally related compound. tubitak.gov.trorientjchem.org While highly accurate, methods beyond HF (like Møller-Plesset perturbation theory) can be computationally expensive. tubitak.gov.tr

Semi-empirical Methods : These methods use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate than ab initio or DFT methods. The PM3 method, for instance, can be used for initial geometry optimization of pyrazine-containing molecules. researchgate.net

A crucial first step in any computational study is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. tubitak.gov.tr For pyrazine-2-carboximidothioic acid, this would involve finding the optimal bond lengths, bond angles, and dihedral angles.

Conformational analysis, an extension of geometry optimization, involves identifying all stable conformers (isomers that can be interconverted by rotation around single bonds) and their relative energies. For this compound, rotation around the C-C and C-S bonds would lead to different conformers. By calculating the energy of each, the most likely conformation at a given temperature can be predicted. For related pyrazine amides, molecular conformation has been studied to understand their structure. nih.gov

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Quantum chemical calculations provide detailed information about the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org

HOMO : The outermost orbital containing electrons, which acts as an electron donor (nucleophile). semanticscholar.org

LUMO : The innermost empty orbital, which acts as an electron acceptor (electrophile). semanticscholar.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, stability, and optical properties. semanticscholar.org A small gap suggests high reactivity and a propensity for electronic transitions, while a large gap indicates high stability. mdpi.comsemanticscholar.org For a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, DFT calculations have shown that the HOMO-LUMO gap varies with different substituents, affecting the molecules' reactivity. mdpi.comsemanticscholar.org In most of these related compounds, the electron density of the frontier orbitals is primarily located on the thiophene (B33073) and benzene (B151609) rings, with some distribution onto the pyrazine ring. semanticscholar.org

Table 1: Calculated Frontier Molecular Orbital Properties for Related Pyrazine Derivatives This table presents data for 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, which are structurally related to the subject compound. The values illustrate how substituents can alter electronic properties.

Compound (Substituent)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
4j (3,5-difluorophenyl)-7.99-3.104.89
4m (3,5-bis(trifluoromethyl)phenyl)-8.45-3.524.93
4i (4-(methylthio)phenyl)-7.21-3.004.21

Source: Adapted from MDPI, Molecules, 2021. mdpi.comsemanticscholar.org

Computational methods can predict various spectroscopic properties, aiding in the identification and characterization of new compounds.

Infrared (IR) Spectroscopy : Theoretical calculations can compute the vibrational frequencies of a molecule. tubitak.gov.trnih.gov These calculated frequencies are often systematically higher than experimental values due to the neglect of electron correlation and anharmonicity. tubitak.gov.tr Therefore, they are typically scaled using a scaling factor (e.g., 0.8929 for HF/6-31G*) to improve agreement with experimental data. tubitak.gov.tr The absence of imaginary frequencies in the calculated spectrum confirms that the optimized structure is a true energy minimum. tubitak.gov.tr Such calculations have been performed for substituted amides of pyrazine-2-carboxylic acid to assign vibrational modes observed in experimental IR spectra. tubitak.gov.trorientjchem.orgresearchgate.net

Table 2: Comparison of Experimental and Scaled Calculated Vibrational Frequencies for a Substituted Amide of Pyrazine-2-carboxylic Acid This table provides an example of how theoretical calculations are used to assign experimental IR bands.

AssignmentExperimental Wavenumber (cm⁻¹)Calculated Wavenumber (HF/6-31G*) (cm⁻¹)
N-H Stretch32873290
C-H Stretch (Aromatic)30633066
C=O Stretch16671668
C=N Stretch (Pyrazine Ring)15801582
C-C Stretch (Pyrazine Ring)14851483

Source: Adapted from TÜBİTAK Academic Journals, 2009. tubitak.gov.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy : Theoretical methods can calculate the magnetic shielding tensors of atomic nuclei, which can then be converted into chemical shifts (δ). These predicted ¹H and ¹³C NMR spectra are valuable for structure corroboration. tubitak.gov.trresearchgate.net For instance, the structures of various amides and esters of pyrazine-2-carboxylic acid have been confirmed by comparing experimental NMR data with theoretical predictions. tubitak.gov.trresearchgate.net

UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). It calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption of light. These calculations can help interpret the UV-Vis spectra of pyrazine compounds, which arise from π-π* and n-π* transitions. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions. By mapping the potential energy surface (PES), researchers can model the entire course of a reaction from reactants to products.

A key element in this analysis is the identification of the transition state (TS)—the highest energy point along the reaction coordinate. The TS represents the energy barrier that must be overcome for the reaction to occur. Computational methods are used to locate the precise geometry and energy of the transition state, which is characterized by having exactly one imaginary vibrational frequency. tubitak.gov.tr

By calculating the energies of reactants, intermediates, transition states, and products, computational chemistry can elucidate detailed, step-by-step reaction mechanisms. This is particularly useful for reactions where intermediates are too short-lived to be observed experimentally. For example, computational studies can clarify the plausible formation pathways of pyrazine derivatives. researchgate.net The synthesis of pyrazine-2-carboxylic acid derivatives via methods like Yamaguchi esterification involves multi-step mechanisms with anhydride (B1165640) intermediates, the structures and stabilities of which can be modeled computationally. researchgate.netresearchgate.net

Intermolecular Interaction Analysis of this compound

The solid-state architecture and crystal packing of this compound are dictated by a variety of non-covalent intermolecular interactions. These forces determine the molecular arrangement and polymorphism of the compound, which in turn influence its physicochemical properties. Computational analysis of these interactions provides deep insights into the stability and structure of the crystalline form.

Hydrogen Bonding Networks

Hydrogen bonds are among the most significant interactions governing the crystal structure of pyrazine-containing molecules. Due to its heteroaromatic nature, the pyrazine ring's nitrogen atoms frequently act as hydrogen bond acceptors. nih.gov In the case of this compound, the carboximidothioic acid moiety introduces both hydrogen bond donor and acceptor sites, leading to the potential for complex and robust hydrogen bonding networks.

The primary hydrogen bonding interactions expected for this compound include:

N-H···N Interactions: The imido N-H group can act as a hydrogen bond donor to one of the nitrogen atoms of the pyrazine ring of a neighboring molecule. This type of interaction is common in pyrazine derivatives and contributes to the formation of supramolecular chains. researchgate.net

O-H···S/S-H···O Interactions: If the carboximidothioic acid exists in its thione-acid tautomeric form, the O-H group can form strong hydrogen bonds with the sulfur atom of an adjacent molecule. Conversely, the thiol S-H group could donate a hydrogen to the oxygen or nitrogen atoms.

N-H···S Interactions: The imido N-H group can also form hydrogen bonds with the sulfur atom of the thioamide group in a neighboring molecule.

C-H···O/C-H···N/C-H···S Interactions: Weaker C-H···O, C-H···N, and C-H···S hydrogen bonds, where the C-H groups of the pyrazine ring act as donors, also play a role in stabilizing the crystal packing. researchgate.netnih.gov

These interactions can lead to the formation of various supramolecular synthons, such as the common R²₂(8) ring motifs observed in carboxylic acid dimers, which contribute to the formation of layers or more complex three-dimensional frameworks. nih.govresearchgate.net The interplay of these different hydrogen bonds results in a highly organized crystal lattice.

Table 1: Potential Hydrogen Bonding Interactions in Crystalline this compound
DonorAcceptorTypical Distance (Å)Significance
N-H (imidothioic)N (pyrazine)2.8 - 3.2Forms primary supramolecular chains
N-H (imidothioic)S (thiocarbonyl)3.2 - 3.6Contributes to cross-linking of chains
C-H (pyrazine)N (pyrazine)3.0 - 3.5Stabilizes the overall 3D network
C-H (pyrazine)S (thiocarbonyl)3.4 - 3.8Further reinforces crystal packing

π-π Stacking Interactions

The aromatic pyrazine ring of this compound is capable of engaging in π-π stacking interactions, which are crucial for the stabilization of the crystal structure in many aromatic and heteroaromatic compounds. nih.gov These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings.

In the crystal lattice, pyrazine rings can arrange in either a parallel-displaced or a T-shaped (edge-to-face) conformation to maximize attractive interactions and minimize repulsion. The centroid-to-centroid distance between stacked pyrazine rings is typically in the range of 3.3 to 3.8 Å, a hallmark of significant π-π stacking. researchgate.net For pyrazine derivatives, these interactions can lead to the formation of layered structures, where the layers are held together by weaker forces. researchgate.net The extent and geometry of π-π stacking are influenced by the substituents on the pyrazine ring, which can modulate the electron density of the aromatic system.

Table 2: Characteristics of π-π Stacking in Pyrazine Derivatives
Interaction TypeTypical Centroid-Centroid Distance (Å)Description
Parallel-displaced3.3 - 3.8Rings are parallel but shifted relative to one another. This is the most common and stable arrangement.
T-shaped (Edge-to-face)4.5 - 5.5The edge of one ring points towards the face of another, leading to a perpendicular arrangement.
Sandwich> 3.8Rings are directly on top of one another; generally less favorable due to electrostatic repulsion.

Energy Framework Analysis in Crystal Structures

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal structure. This method, often employed using software like CrystalExplorer, calculates the electrostatic, polarization, dispersion, and exchange-repulsion energies between a central molecule and its neighbors. mdpi.com The total interaction energy is the sum of these components, providing a quantitative measure of the forces holding the crystal together.

For a molecule like this compound, energy framework analysis would likely reveal the following:

Directionality of Electrostatic Interactions: The electrostatic energy component highlights the directional nature of strong interactions like hydrogen bonds. The energy frameworks would show strong linkages along the hydrogen bonding directions.

Table 3: Representative Intermolecular Interaction Energies from Energy Framework Analysis for a Hypothetical Pyrazine Derivative Crystal
Interaction TypeElectrostatic Energy (kJ/mol)Dispersion Energy (kJ/mol)Total Energy (kJ/mol)
Hydrogen Bonding (N-H···N)-45.2-20.5-65.7
π-π Stacking-15.8-35.1-50.9
C-H···S Contact-8.3-12.4-20.7
van der Waals-2.1-8.9-11.0
Note: These are illustrative values for a related hypothetical compound.

Molecular Dynamics Simulations

While static crystal structure analysis provides a snapshot of the solid state, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of this compound, particularly in solution or in larger aggregates. MD simulations model the movement of atoms and molecules over time, governed by a force field that describes the intra- and intermolecular interactions.

For this compound, MD simulations could be applied to:

Study Solvation Effects: Investigate how the molecule interacts with different solvents, including the formation and dynamics of solvent shells and the influence of the solvent on the conformational preferences of the carboximidothioic acid group.

Analyze Aggregation Behavior: Simulate the self-assembly of multiple molecules in solution to understand the initial stages of nucleation and crystal growth. This can reveal the preferential formation of certain intermolecular interactions, such as hydrogen bonds or π-π stacking, that drive the aggregation process. nih.gov

Probe Conformational Dynamics: The carboximidothioic acid group may have several possible conformations. MD simulations can explore the energy landscape of these conformations and the barriers to their interconversion in a dynamic environment.

Interaction with Biomolecules: In a biological context, MD simulations are invaluable for studying how a molecule like this compound might bind to a protein target, revealing the key interactions and the stability of the complex. nih.gov

The application of MD simulations would provide a more complete picture of the behavior of this compound beyond its static crystal structure, linking its molecular properties to its behavior in more complex environments.

Coordination Chemistry of Pyrazine 2 Carboximidothioic Acid

Structural Features of Metal Complexes

The coordination chemistry of pyrazine-2-carboximidothioic acid and its derivatives with various metal ions has been a subject of considerable interest, leading to the synthesis and characterization of a wide array of metal complexes with diverse structural features.

X-ray Crystal Structure Determination of Metal Complexes

Single-crystal X-ray diffraction has been an indispensable tool for the unambiguous determination of the three-dimensional structures of metal complexes of pyrazine (B50134) derivatives. These studies have provided detailed insights into bond lengths, bond angles, coordination geometries, and intermolecular interactions.

For instance, the crystal structures of three isostructural coordination complexes, M(pca)₃, where M = Co(III), Cr(III), or Rh(III) and pca is 2-pyrazine-carboxylate, have been determined. sc.edu These complexes were synthesized solvothermally and crystallize in the monoclinic space group C2/C. sc.edu The pca ligand acts as a tris-chelating agent, coordinating to the metal centers through its proximal nitrogen and oxygen donor atoms. sc.edu

In another example, a new Ni(II) complex with pyrazine-2-carboxylic acid, specifically bis-(pyrazine-2-carboxylate)-Ni(II)-dihydrate, was synthesized and its crystal structure was determined. cyberleninka.rubohrium.com The crystallographic data revealed a monoclinic system with the space group P21/c. cyberleninka.ru The central Ni(II) atom is coordinated by an oxygen atom of the carboxyl group and a nitrogen atom of the pyrazine ring, forming a stable five-membered ring. cyberleninka.ru The coordination sphere is completed by two water molecules, resulting in a coordination number of six for the nickel atom. cyberleninka.ru

A binuclear zinc(II) complex, [Zn₂(μ-DPzCA)(2-MPzCI)Cl₃], was synthesized and its structure elucidated by single-crystal X-ray diffraction. This complex features two different zinc centers with distorted square-pyramidal geometries. The crystal lattice is stabilized by various non-classical hydrogen bonds and N-π interactions.

The synthesis and crystal structure of a tetranuclear copper(II) complex with N-(quinolin-8-yl)pyrazine-2-carboxamide have also been reported. nih.gov The complex consists of a central paddle-wheel dicopper unit linked to two mononuclear copper(II) units. nih.gov

Table 1: Crystallographic Data for Selected Metal Complexes of Pyrazine Derivatives

CompoundFormulaCrystal SystemSpace GroupKey Structural FeaturesReference
Co(pca)₃C₁₅H₉CoN₆O₆MonoclinicC2/CTris-chelating pca ligand sc.edu
Cr(pca)₃C₁₅H₉CrN₆O₆MonoclinicC2/CIsostructural with Co and Rh complexes sc.edu
Rh(pca)₃C₁₅H₉N₆O₆RhMonoclinicC2/CIsostructural with Co and Cr complexes sc.edu
[Ni(pzCO₂)₂(H₂O)₂]C₁₀H₁₀N₄NiO₆MonoclinicP21/cOctahedral Ni(II) with two water molecules cyberleninka.ru
[Zn₂(μ-DPzCA)(2-MPzCI)Cl₃]C₁₆H₁₂Cl₃N₉O₃Zn₂MonoclinicP2₁/nBinuclear complex with five-coordinate Zn(II)

Geometrical and Electronic Structures of Coordination Spheres

The coordination sphere around the central metal ion in complexes of pyrazine derivatives is influenced by the nature of the metal, the ligand, and the reaction conditions. These complexes exhibit a variety of geometries, including octahedral, square planar, and tetrahedral.

In many cases, pyrazine-based ligands act as bidentate or tridentate chelating agents, coordinating through nitrogen and oxygen or multiple nitrogen atoms. researchgate.netnih.gov For example, in a series of Fe(III), Ru(III), Co(II), Ni(II), Cu(II), Pd(II), Zn(II), Cd(II), and Hg(II) complexes of a Schiff base derived from pyrazine-2-carboxamide, the ligand behaves as a mono-negative, bidentate ligand, coordinating through the azomethine nitrogen and phenolic oxygen. researchgate.net This leads to octahedral geometries for Ru(III), square planar for Ni(II), Pd(II), and Cu(II), and tetrahedral for Co(II) complexes. researchgate.net

The electronic structure of these complexes is often characterized by charge-transfer transitions. berkeley.edu For instance, the combination of redox-active ligands like pyrazine with reducing paramagnetic metal ions can lead to unique electronic structures where the metal 3d and pyrazine π states are smeared, resulting in interesting magnetic and conductive properties. berkeley.edu The reaction of Cr²⁺ with pyrazine in aqueous solution forms a species described as [CrIII(Hpyz∙)]³⁺, known as 'pyrazine green', which demonstrates the redox-activity of the pyrazine ligand. berkeley.edu

Stability and Reactivity of Metal Complexes

The stability and reactivity of metal complexes of this compound and its analogs are crucial aspects that determine their potential applications. These properties are often investigated using techniques such as thermogravimetric analysis, electrochemistry, and ligand exchange studies.

Thermogravimetric Analysis of Complexes

Thermogravimetric analysis (TGA) provides valuable information about the thermal stability and decomposition pathways of metal complexes. The thermal decomposition of these complexes is often a multi-stage process involving the loss of solvent molecules followed by the degradation of the organic ligands.

For example, the thermal decomposition of copper(II) pyrazine-2,3-dicarboxylate complexes showed that heating initially leads to the release of water molecules, followed by the detachment of the organic ligands. chempap.orgresearchgate.net The final decomposition product in all cases was identified as copper(II) oxide (CuO). chempap.orgresearchgate.net

Similarly, a study on Os(III) complexes with pyrazine derivatives revealed that after a one-stage dehydration process, the complexes undergo simultaneous destruction and elimination of the pyrazine ligands. researchgate.net The thermal stability of various metal complexes with a pyrazine-2-carbohydrazone ligand was found to follow the order: Cr(III) < WO₂(VI) < Fe(III) < MoO₂(VI) < VO(IV) < UO₂(VI). eurjchem.com

Table 2: Thermal Decomposition Data for Selected Metal Complexes

ComplexDecomposition StepsFinal ProductReference
Cu(2,3-pdc)·1/2H₂OMultistageCuO chempap.orgresearchgate.net
Cu(2,3-Hpdc)₂·2H₂OMultistageCuO chempap.orgresearchgate.net
Cu(2,3-Hpdc)₂(ron)₂MultistageCuO chempap.orgresearchgate.net
Os(III) complexes with pyrazine derivativesDehydration followed by ligand eliminationMetal Oxide researchgate.net
Cr(III)-pyrazine-2-carbohydrazone-Metal Oxide eurjchem.com
Fe(III)-pyrazine-2-carbohydrazone-Metal Oxide eurjchem.com

Redox Behavior of Metal Complexes

The redox properties of metal complexes with pyrazine derivatives are of significant interest due to their potential applications in catalysis and materials science. Cyclic voltammetry is a common technique used to study the electrochemical behavior of these complexes.

The redox activity can be centered on the metal ion, the ligand, or both. For instance, Os(III) complexes with pyrazine derivatives exhibit rich redox chemistry. researchgate.net The presence of electron-donating ligands can increase the electron density around the metal center, facilitating its oxidation. researchgate.net

A study on cyclic alpha-imino carboxylates and their metal complexes showed that complexing the ligands with metal ions like Cu(II), Fe(III), and Fe(II) alters their redox potentials. nih.gov

Ligand Exchange Reactions

The reactivity of these metal complexes can also be explored through ligand exchange reactions. The kinetics of these reactions provide insights into the lability of the coordinated ligands and the reaction mechanisms.

For example, the kinetics of dissociation of pentacyanoruthenate(II) complexes with pyridine (B92270) and pyrazine derivatives have been studied. researchgate.net These reactions were found to proceed through a dissociative interchange mechanism. researchgate.net The rate of ligand release in some iron-cyanide complexes with pyrazine derivatives has been correlated with the energy of the charge transfer transition in the complex. researchgate.net

The high stability and low solubility of some polymeric copper(II) pyrazinedicarboxylates can result in low reactivity in complex formation with other neutral ligands. chempap.org

Synthetic Utility and Potential Applications in Advanced Materials Science

Pyrazine-2-carboximidothioic Acid as a Building Block in Organic Synthesis

The inherent reactivity of the pyrazine (B50134) ring and the dual nucleophilic/electrophilic nature of the imidothioic acid group position this compound as a versatile precursor in organic synthesis.

Synthesis of Polycyclic Heterocycles

The pyrazine nucleus is a common starting point for the synthesis of fused heterocyclic systems. nih.gov It is anticipated that this compound could serve as a key reactant in cyclization reactions to form polycyclic heterocycles incorporating both nitrogen and sulfur atoms. For instance, intramolecular condensation reactions could lead to the formation of thiazine (B8601807) or thiadiazine rings fused to the pyrazine core. Such polycyclic aromatic compounds are of significant interest due to their potential applications in organic electronics and as bioactive molecules. nih.gov The synthesis of various substituted amides from pyrazine-2-carboxylic acid chlorides demonstrates the feasibility of building more complex structures from a pyrazine base. researchgate.netnih.gov

Precursor for Nitrogen and Sulfur Containing Compounds

The imidothioic acid functionality is a gateway to a variety of other nitrogen and sulfur-containing groups. Through controlled hydrolysis, it could be converted to the corresponding thioamide or carboxylic acid. sigmaaldrich.com Reduction of the imine bond could yield thioformamide (B92385) derivatives, while reactions with electrophiles at the sulfur or nitrogen atoms could introduce further diversity. This versatility makes this compound a potential starting material for a library of novel compounds with unique electronic and coordination properties, valuable in the development of new materials and pharmaceuticals.

Applications in Crystal Engineering and Supramolecular Chemistry

The ability of the pyrazine and imidothioic acid moieties to participate in non-covalent interactions, particularly hydrogen bonding, makes this compound a prime candidate for applications in crystal engineering and supramolecular chemistry.

Design of Hydrogen-Bonded Frameworks

Hydrogen-bonded organic frameworks (HOFs) are a class of porous materials with potential applications in gas storage, separation, and catalysis. rsc.org The design of HOFs relies on the predictable formation of hydrogen bonds between molecular building blocks. mdpi.com The pyrazine nitrogen atoms are known to act as hydrogen bond acceptors, while the N-H and S-H protons of the imidothioic acid group can act as hydrogen bond donors. This dual functionality would allow this compound to self-assemble into extended one-, two-, or three-dimensional networks. The specific geometry and porosity of these frameworks could be tuned by introducing substituents on the pyrazine ring.

Cocrystal Formation and Analysis

Cocrystallization is a powerful technique used to modify the physicochemical properties of solid-state materials. researchgate.net The formation of cocrystals of pyrazinamide (B1679903) (a related pyrazine derivative) with various carboxylic acids has been extensively studied to improve its solubility and bioavailability. nih.govnih.gov Similarly, this compound, with its hydrogen bond donor and acceptor sites, is expected to be an excellent candidate for forming cocrystals with a wide range of coformers. The analysis of these cocrystals would provide valuable insights into the intermolecular interactions governing their formation and stability.

Table 1: Potential Hydrogen Bonding Interactions of this compound

Functional GroupHydrogen Bond Donor/AcceptorPotential Interacting Groups
Pyrazine N-atomsAcceptorCarboxylic acids, Amides, Alcohols
Imine N-HDonorCarbonyls, Nitriles, Pyridines
Thiol S-HDonorCarbonyls, Ethers, Amines

Role in Catalyst Development

The presence of both nitrogen and sulfur atoms in this compound suggests its potential utility in the development of novel catalysts.

The pyrazine ring can act as a ligand for transition metals, and the sulfur atom of the imidothioic acid group can also coordinate to metal centers. This could allow for the synthesis of novel metal-organic frameworks (MOFs) or discrete coordination complexes with catalytic activity. The electronic properties of the pyrazine ring can be tuned by substitution, which in turn could modulate the catalytic activity of the metal center. While direct studies on this compound in catalysis are not available, the broader field of pyrazine derivatives in catalysis is an active area of research. researchgate.net For instance, pyrazine-dicarboxylate has been used to bridge metal clusters in catalytic materials.

Ligand in Homogeneous Catalysis

The nitrogen atoms within the pyrazine ring and the sulfur and nitrogen atoms of the carboximidothioic acid group in this compound and its derivatives make them excellent ligands for coordinating with metal ions. This coordination ability is pivotal in the field of homogeneous catalysis, where the ligand plays a crucial role in determining the activity and selectivity of the metal catalyst. ncn.gov.pl

Research has demonstrated the synthesis of various metal complexes with pyrazine-based ligands, highlighting their versatility in coordination chemistry. nih.gov These complexes exhibit a range of coordination modes, with the pyrazine ring and other functional groups actively participating in binding to the metal center. The stability and structural integrity of these complexes are fundamental to their function in catalytic cycles.

Precursor for Heterogeneous Catalysts

Beyond its role in homogeneous systems, this compound and related pyrazine compounds hold promise as precursors for the synthesis of heterogeneous catalysts. These solid-state catalysts are advantageous for their ease of separation and recyclability.

One approach involves the use of pyrazine derivatives in the formation of metal-organic frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govrsc.org The pyrazine moiety can act as a bridging ligand, connecting metal centers to form extended, porous structures. rsc.orgresearchgate.net For example, pyrazine-2,5-dicarboxylic acid has been used to create a three-dimensional manganese(II) compound. researchgate.net Similarly, pyrazine tetracarboxylic acid has been employed to synthesize zinc-based MOFs. rsc.org

These MOFs can serve as catalysts themselves or as platforms for supporting catalytic species. The porous nature of MOFs allows for the diffusion of reactants to the active sites within the framework, while the organic linker can be functionalized to tune the catalytic properties. Furthermore, pyrazine-based MOFs have been investigated as materials for gas storage and delivery, which can be relevant for catalytic processes involving gaseous reactants. nih.gov The thermal stability and structural robustness of these materials are critical for their application in heterogeneous catalysis.

Potential in Optoelectronic Materials

The π-conjugated system of the pyrazine ring, combined with the electronic characteristics of the carboximidothioic acid group, endows this compound and its derivatives with interesting optoelectronic properties. These properties make them promising candidates for applications in various electronic and photonic devices. rsc.org

The development of pyrazine-functionalized π-conjugated materials has gained significant attention due to their favorable charge transfer properties. rsc.org The incorporation of pyrazine units into larger conjugated systems can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the material's absorption and emission characteristics. worktribe.comrsc.org

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes

The synthesis of pyrazine-2-carboximidothioic acid is not yet well-established in the literature, presenting a significant opportunity for synthetic chemists. Current methods for the synthesis of thioamides often involve the thionation of amides using reagents like Lawesson's reagent or phosphorus pentasulfide. However, these harsh conditions can be incompatible with the pyrazine (B50134) ring, leading to side reactions and low yields.

Future research should focus on the development of milder and more efficient synthetic strategies. One promising avenue is the use of elemental sulfur in multicomponent reactions. For instance, a three-component reaction involving an appropriate pyrazine precursor, an amine, and elemental sulfur could provide a direct and atom-economical route to the desired thioamide. mdpi.com Another approach could involve the adaptation of modern thioamidation protocols that utilize milder sulfur transfer reagents.

Furthermore, the synthesis of derivatives of this compound could be achieved through various established methods for creating substituted pyrazine-2-carboxylic acids, followed by conversion of the carboxylic acid to the thioamide. rjpbcs.comnih.gov For example, condensation reactions of substituted pyrazine-2-carboxylic acid chlorides with appropriate amines can yield a diverse library of amide precursors for subsequent thionation. nih.gov

Table 1: Potential Synthetic Strategies for this compound and its Derivatives

Method Description Potential Advantages Key Research Focus
Direct Thionation Conversion of pyrazine-2-carboxamide with a thionating agent.Straightforward approach.Optimization of reaction conditions to avoid degradation of the pyrazine ring.
Multicomponent Reaction One-pot synthesis from a pyrazine precursor, an amine, and a sulfur source.High atom economy and efficiency.Catalyst development and scope of suitable starting materials.
From Pyrazine Nitriles Reaction of pyrazine-2-carbonitrile with hydrogen sulfide (B99878) or its equivalents.Utilizes readily available starting materials.Exploring different H₂S sources and reaction conditions.

Exploration of Underutilized Reactivity Profiles

The reactivity of this compound is expected to be rich and varied, stemming from the interplay between the electron-deficient pyrazine ring and the versatile thioamide group. The thioamide functionality can act as a nucleophile, an electrophile, and a precursor to various other functional groups.

Future investigations should explore reactions that are characteristic of thioamides but have not yet been applied to this specific pyrazine derivative. For example, the Eschenmoser coupling reaction, which involves the reaction of a thioamide with an α-haloketone, could be a powerful tool for constructing complex molecules. beilstein-journals.org The success of such reactions often depends on a delicate balance of acidity and reactivity of the intermediates. beilstein-journals.org

The pyrazine ring itself is known to undergo nucleophilic substitution reactions, and the presence of the thioamide group could modulate this reactivity in interesting ways. slideshare.net Studies on the reaction of this compound with various nucleophiles would provide valuable insights into its electronic properties and synthetic utility. Furthermore, the N-oxides of pyrazine derivatives have shown unique reactivity, suggesting that the corresponding N-oxides of this compound could be valuable synthetic intermediates. rsc.org

Advanced Computational Studies of Complex Systems

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting and understanding the properties of molecules. researchgate.netbohrium.commostwiedzy.pl While DFT studies have been conducted on various pyrazine derivatives, a dedicated computational analysis of this compound and its potential complexes is a crucial area for future research.

Such studies could elucidate the molecule's electronic structure, frontier molecular orbitals (HOMO and LUMO), and global reactivity descriptors. This information would be invaluable for predicting its reactivity, stability, and potential as a ligand in coordination chemistry. bendola.com For instance, DFT calculations can help in understanding the preferred sites for electrophilic and nucleophilic attack, guiding the design of synthetic experiments. researchgate.net

Furthermore, computational modeling can be employed to study the interaction of this compound with biological targets. Molecular docking studies, which have been successfully used for other pyrazine derivatives, could predict the binding modes and affinities of this compound with various proteins, potentially identifying new therapeutic applications. researchgate.netscispace.com

Table 2: Key Parameters for Computational Investigation of this compound

Parameter Significance Potential Insights
HOMO-LUMO Gap Relates to chemical reactivity and electronic transitions.Prediction of reactivity and spectroscopic properties.
Molecular Electrostatic Potential (MEP) Indicates regions of positive and negative electrostatic potential.Identification of sites for electrophilic and nucleophilic attack.
Global Reactivity Descriptors Includes electronegativity, hardness, and softness.Quantitative prediction of chemical reactivity.
NBO Analysis Describes bonding and charge distribution.Understanding of intramolecular interactions and stability.

Design of Novel Coordination Polymers and Metal-Organic Frameworks

Coordination polymers and Metal-Organic Frameworks (MOFs) are a class of materials with diverse applications in gas storage, catalysis, and sensing. The ability of pyrazine derivatives to act as ligands in the formation of these materials is well-documented. rsc.orgnih.govrsc.org Pyrazine-2-carboxylate (B1225951), for example, has been shown to form a rich variety of coordination polymers with different metal ions. rsc.org

This compound, with its multiple potential coordination sites (the pyrazine nitrogens, the thioamide sulfur, and the imine nitrogen), is an excellent candidate for the design of novel coordination polymers and MOFs. The "soft" nature of the sulfur donor atom could lead to the formation of complexes with unique structural and electronic properties, particularly with soft metal ions.

Future research in this area should focus on the systematic investigation of the coordination chemistry of this compound with a range of metal ions. The synthesis and characterization of these new materials could be followed by an evaluation of their properties, such as porosity, thermal stability, and catalytic activity. The use of pyrazine-based ligands has already led to the development of MOFs for applications like carbon monoxide delivery and gas separation, suggesting a promising future for materials derived from this compound. rsc.orgnih.gov The reaction of silver(I) nitrate (B79036) with a pyrazine carboxamide ligand has been shown to form a MOF structure, indicating the potential for similar reactions with the thioamide analogue. nih.govresearchgate.net

Q & A

Q. What are the primary synthetic strategies for pyrazine-2-carboximidothioic acid, and how can reaction parameters be optimized?

this compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting pyrazine-2-carboxylic acid derivatives with thioimidazole or thioamide precursors under basic conditions. For example:

  • Coupling Reactions : Use coupling agents like EDC/HOBt in anhydrous solvents (e.g., DMF) to activate the carboxylic acid group for reaction with thioimidazoles .
  • Substitution Reactions : React pyrazine-2-carbonitrile derivatives with hydrogen sulfide (H₂S) or thiols in the presence of a base (e.g., K₂CO₃) to introduce the thioimidic acid moiety .
    Optimization Tips :
    • Temperature : Maintain 50–80°C to balance reaction rate and side-product formation.
    • Catalyst : Use Pd-based catalysts for cross-coupling reactions to improve yield .
    • Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance solubility of intermediates .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : Analyze ¹H and ¹³C NMR to confirm substitution patterns on the pyrazine ring. The thioimidic acid group typically shows a singlet near δ 12–14 ppm in DMSO-d₆ .
  • FT-IR Spectroscopy : Identify characteristic bands for C=S (1050–1150 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Confirm molecular weight with <1 ppm error (e.g., observed [M+H]⁺ at m/z 173.0320 for C₆H₅N₃S) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions critical for stability .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) elucidate reaction mechanisms or electronic properties of this compound?

Density Functional Theory (DFT) studies provide insights into:

  • Reaction Pathways : Simulate intermediates in substitution reactions, such as the transition state for nucleophilic attack on the pyrazine ring .
  • Electronic Structure : Calculate HOMO-LUMO gaps to predict reactivity. For example, the electron-withdrawing thioimidic acid group lowers the LUMO, enhancing electrophilic substitution .
  • Radical Mechanisms : Model radical formation during oxidation reactions (e.g., HO• generation in H₂O₂/vanadate systems) .
    Tools : Gaussian or ORCA software with B3LYP/6-31G(d) basis sets .

Q. What experimental strategies address contradictory data in catalytic or biological studies of this compound derivatives?

Contradictions often arise from variations in:

  • Reaction Conditions : Compare kinetics under standardized pH, temperature, and solvent (e.g., acetonitrile vs. water for radical stability) .
  • Biological Assays : Validate antimicrobial activity using multiple strains (e.g., Mycobacterium tuberculosis) and control for cytotoxicity .
  • Data Reproducibility :
    • Cross-Validation : Replicate synthesis and characterization across labs.
    • In-Situ Monitoring : Use UV-vis spectroscopy to track intermediate formation (e.g., peroxovanadium complexes in oxidation reactions) .

Q. How can reaction kinetics and thermodynamics guide the design of this compound-based catalysts?

  • Kinetic Profiling : Determine rate laws for key steps (e.g., first-order dependence on H₂O₂ concentration in vanadate-catalyzed oxidations) .
  • Thermodynamic Stability : Calculate Gibbs free energy (ΔG) for tautomeric forms (e.g., thione vs. thiol configurations) using computational models .
  • Catalytic Efficiency : Optimize ligand-metal interactions (e.g., Pd complexes with pyrazine-carboxamide ligands) by varying substituents to enhance electron donation .

Q. What are the challenges in synthesizing this compound derivatives with high regioselectivity?

Regioselectivity is influenced by:

  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) direct nucleophilic attack to the 3-position of the pyrazine ring .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to block reactive sites during functionalization .
  • Solvent Polarity : Higher polarity solvents stabilize charged intermediates, favoring specific pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.